molecular formula C12H13Cl2NO B1368545 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide CAS No. 206997-68-4

2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide

Cat. No.: B1368545
CAS No.: 206997-68-4
M. Wt: 258.14 g/mol
InChI Key: YEJJORIZBUVWAE-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a pent-4-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the desired amide. One common method includes the use of phosgene to convert 3,4-dichloroaniline into 3,4-dichlorophenyl isocyanate, which is then reacted with N-methylpent-4-enamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methylpent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c1-3-4-9(12(16)15-2)8-5-6-10(13)11(14)7-8/h3,5-7,9H,1,4H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJJORIZBUVWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC=C)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640994
Record name 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206997-68-4
Record name 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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